molecular formula C7H11Cl3N2 B13462622 2-(3-Chloropyridin-4-yl)ethan-1-amine dihydrochloride

2-(3-Chloropyridin-4-yl)ethan-1-amine dihydrochloride

Cat. No.: B13462622
M. Wt: 229.5 g/mol
InChI Key: GSDZBLFKGNJBJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chloropyridin-4-yl)ethan-1-amine dihydrochloride is a chemical compound that has garnered significant interest in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloropyridin-4-yl)ethan-1-amine dihydrochloride typically involves the reaction of 3-chloropyridine with ethylene diamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, and involves steps such as purification and crystallization to obtain the final product in its dihydrochloride form .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloropyridin-4-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield a different product compared to reduction or substitution .

Scientific Research Applications

2-(3-Chloropyridin-4-yl)ethan-1-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of biological processes and as a potential therapeutic agent.

    Industry: It is used in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of 2-(3-Chloropyridin-4-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(3-Chloropyridin-4-yl)ethan-1-amine dihydrochloride include:

  • 1-(3-chloropyridin-2-yl)ethan-1-amine
  • 1-(3-chloropyridin-4-yl)ethan-1-amine
  • 2-(3,5-dichloropyridin-4-yl)ethan-1-amine dihydrochloride
  • 2-(3,5-dibromopyridin-4-yl)ethan-1-amine dihydrochloride .

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity. This makes it particularly valuable in certain applications where other similar compounds may not be as effective .

Biological Activity

2-(3-Chloropyridin-4-yl)ethan-1-amine dihydrochloride, also known as (1R)-1-(3-chloropyridin-4-yl)ethan-1-amine dihydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a chloropyridine moiety, which is known to influence its interaction with biological targets. The molecular structure can be represented as follows:

ComponentDescription
Molecular Formula C₇H₈Cl₂N
Molecular Weight 177.05 g/mol
IUPAC Name This compound

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Studies have shown that compounds with similar structures possess antimicrobial properties. For instance, derivatives of chloropyridine have been evaluated for their effectiveness against various bacterial strains. The compound's mechanism likely involves interference with bacterial cell wall synthesis or inhibition of essential enzymes.

Anticancer Properties

The compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by modulating key signaling pathways. Specifically, it has been noted to interact with mitogen-activated protein kinases (MAPKs), which are crucial in regulating cell growth and apoptosis.

The mechanism by which this compound exerts its biological effects involves binding to specific receptors or enzymes within cells. This interaction can lead to:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell proliferation, particularly in cancer cells.
  • Receptor Modulation : It may act as a ligand for neurotransmitter receptors, influencing various biological pathways.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Study on Anticancer Activity : In a study examining the effects on cancer cell lines, it was found that the compound exhibited an IC50 value in the low micromolar range against specific cancer types, suggesting significant cytotoxicity .
  • Antimicrobial Efficacy : A screening of various derivatives showed that compounds similar to this compound displayed potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) below 10 μg/mL .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerIC50 values in low micromolar range
Enzyme InhibitionModulation of MAPK pathways

Table 2: Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Properties
1-(3-Chloropyridin-4-yl)ethan-1-amine dihydrochlorideChlorine at position 3Potentially different receptor binding profiles
2-(2-Chloropyridin-4-yl)ethan-1-amine dihydrochlorideDifferent substitution pattern on pyridineMay exhibit distinct biological activities
1-(2-Methylpyridin-4-yl)ethan-1-amine dihydrochlorideMethyl group instead of chlorineVariation in lipophilicity affecting pharmacokinetics

Properties

Molecular Formula

C7H11Cl3N2

Molecular Weight

229.5 g/mol

IUPAC Name

2-(3-chloropyridin-4-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C7H9ClN2.2ClH/c8-7-5-10-4-2-6(7)1-3-9;;/h2,4-5H,1,3,9H2;2*1H

InChI Key

GSDZBLFKGNJBJA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1CCN)Cl.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.